molecular formula C8F16 B3042703 Perfluorooctene-2 CAS No. 65500-50-7

Perfluorooctene-2

Cat. No.: B3042703
CAS No.: 65500-50-7
M. Wt: 400.06 g/mol
InChI Key: RGBFMLVTZCWFSL-UHFFFAOYSA-N
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Description

Perfluorooctene-2 is a fluorinated olefin of significant interest in advanced materials and chemical synthesis research. Its core structure features an eight-carbon chain with a double bond and extensive fluorine substitution, which imparts exceptional chemical inertness, thermal stability, and unique surface-active properties characteristic of per- and polyfluoroalkyl substances (PFAS) . In research and development, this compound serves as a critical precursor or intermediate in the synthesis of complex fluorinated compounds, including polymers and surfactants . Fluorinated olefins like this compound are valuable for creating materials with oil- and water-repellent characteristics, which have historically been used in coatings for textiles, food packaging, and performance materials . Its mechanism of action in these processes typically involves participation in polymerization reactions or functional group transformations, leveraging the reactivity of the terminal double bond to build larger, more complex fluorinated architectures. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, recognizing that many perfluorinated compounds are recognized as persistent environmental pollutants and may pose potential health risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(2(10)4(13,14)15)3(11,12)5(16,17)6(18,19)7(20,21)8(22,23)24
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFMLVTZCWFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895382
Record name Perfluoro-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65500-50-7
Record name Perfluoro-2-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctene-2 can be synthesized through several synthetic routes. One common method involves the reaction of perfluorooctyl iodide with a suitable base under specific conditions. Another method includes the use of bis(acetylacetonate)oxovanadium and dihydrogen peroxide as reagents . The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctene-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under controlled temperature and pressure.

    Reduction: Sodium borohydride, in an appropriate solvent.

    Substitution: Halogenating agents, under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated alcohols, while substitution reactions may produce various perfluorinated derivatives .

Scientific Research Applications

It appears there might be a misunderstanding in the query. The search results primarily discuss Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA), which are different compounds from "Perfluorooctene-2." These substances belong to a broader group of per- and polyfluoroalkyl substances (PFAS). The available data focuses on the health effects, toxicology, and environmental presence of PFOS and PFOA, rather than the applications of this compound .

Given this discrepancy, the following information will cover the applications and health effects of PFOS and PFOA, as these are the compounds most represented in the search results.

Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA): Applications and Health Effects

Applications:

  • PFOS derivatives have been used in textiles, leather products, metal plating, food packaging, fire fighting foams, floor polishes, denture cleansers, shampoos, coatings, the photographic industry, medical devices, and hydraulic fluids .
  • PFOS direct precursors are used for mist suppression in metal plating, specifically hexavalent chromium plating .

Health Effects:

  • General Toxicology : PFOS and PFOA have moderate acute toxicity following oral ingestion. In animal studies, the liver is the primary target organ, with effects including increased liver weight, hepatocellular hypertrophy, vacuolation, and increased liver enzyme markers . Animal experiments, particularly in monkeys, showed steep dose-response curves with a narrow dose range between no observed adverse effect level (NOAEL) and mortality .
  • Liver Effects : In animals, PFOA acts as a strong peroxisome proliferator in the liver, altering lipids, liver enzymes, and liver size . It's been proposed that peroxisome proliferation and activation of a nuclear receptor may lead to tumor induction and immune/hormonal changes in rodents, though its relevance to humans is under investigation .
  • Immune System : PFOS and PFOA can affect lymphocytes, macrophages, and other immune cells. They may modulate gene regulation via peroxisome proliferator-activated receptors (PPARs), influence NF-κB transcription, and affect gene expression of apoptotic regulators and immune functionality .
  • Cancer Studies : PFOA has been shown to induce pancreatic acinar cell tumors in male rats . Studies suggest potential associations between PFOS/PFOA and breast cancer subtypes in postmenopausal women, with PFNA also possibly increasing the risk of renal cell carcinoma .
  • Developmental Effects : Studies indicate that fluorinated organic compounds (FOCs) like PFOS and PFOA may be detrimental to rodent development, potentially by affecting thyroid hormone levels .
  • Human Health : Data on human health effects of PFOA are sparse, but there is some evidence of associations with cholesterol and uric acid levels .

Data Table: PFOA and Pancreatic Tumors

PFOAATBC (251 case–control pairs)PLCO (360 case–control pairs)
OR (95% CI) aOR (95% CI) a
Quintile b
11.00 (Ref)1.00 (Ref)
21.94 (1.05, 3.59)1.26 (0.78, 2.04)
31.45 (0.77, 2.72)1.43 (0.88, 2.31)
42.27 (1.19, 4.33)1.30 (0.79, 2.13)
52.37 (1.24, 4.51)0.95 (0.57, 1.59)
c0.010.87
Per SD increase d1.27 (1.04, 1.56)0.97 (0.82, 1.15)

Case Studies

  • Contaminated Sites : A detailed characterization of PFAS soil and groundwater concentrations, focused on PFAAs in the vicinity of a former unlined burn pit .

Acceptable Daily Intake

  • For PFOA, FSANZ has recommended a TDI of 160 ng/kg bw/day based on a NOAEL for fetal toxicity in a developmental and reproductive study in mice .

Mechanism of Action

The mechanism by which perfluorooctene-2 exerts its effects involves its interaction with various molecular targets and pathways. Due to its strong carbon-fluorine bonds, it is highly stable and resistant to degradation. This stability allows it to interact with cell membranes and other biological structures, potentially altering their properties. The exact molecular targets and pathways involved are still under investigation, but its unique chemical structure plays a crucial role in its activity .

Comparison with Similar Compounds

Data Gaps and Research Needs

Lack of Public Data : Information on this compound and many PFAS alternatives is scarce due to commercial secrecy and insufficient peer-reviewed studies .

Analytical Challenges: Detection methods for novel PFAS, including perfluoroalkenes, require advanced instrumentation (e.g., high-resolution mass spectrometry) .

Regulatory Urgency : The Stockholm Convention’s Persistent Organic Pollutants Review Committee has highlighted the need for continuous updates on PFAS alternatives and their risks .

Biological Activity

Perfluorooctene-2 (PFO2) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFO2, focusing on its interactions with biological systems, mechanisms of action, and implications for human health and environmental safety.

This compound is characterized by a fully fluorinated carbon chain, which imparts high stability and resistance to metabolic degradation. This stability raises concerns regarding its accumulation in biological systems and potential toxicological effects.

1. Interaction with Enzymatic Pathways

Research indicates that perfluorinated compounds, including PFO2, can interfere with phase I and II biotransformation enzymes. A study using the HepaRG cell line demonstrated that exposure to perfluorinated compounds led to altered expression levels of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) and conjugation enzymes (glutathione-S-transferase and UDP-glucuronosyltransferase). Specifically, a significant reduction in the activity of these enzymes was observed following exposure, suggesting that PFO2 may disrupt normal metabolic processes in human liver cells .

2. Immune System Modulation

Perfluorinated compounds have also been shown to affect immune responses. For instance, studies on perfluorooctane sulfonate (PFOS), a related compound, revealed its ability to modulate intestinal immunity by promoting IL-22 production from innate lymphoid cells (ILC3s). This effect was mediated through the activation of the aryl hydrocarbon receptor (Ahr), indicating that similar mechanisms may be at play for PFO2 .

Case Study 1: Hepatic Enzyme Activity

In a controlled laboratory setting, HepaRG cells were exposed to varying concentrations of PFO2 over 24 and 48 hours. The results indicated a dose-dependent decrease in the expression and activity of key cytochrome P450 enzymes. Notably, CYP3A4 showed the most significant reduction in activity at concentrations as low as 50 ng/L after 48 hours of exposure. These findings suggest that PFO2 can impair hepatic biotransformation processes, potentially leading to adverse health outcomes due to the accumulation of xenobiotics .

Case Study 2: Intestinal Immunity

Another study investigated the impact of PFOS on intestinal bacterial infections in mice, which may provide insights into the effects of PFO2. The results indicated that PFOS enhanced IL-22 production during early infection stages but led to persistent inflammation and dysbiosis at later stages. This dual effect highlights the complexity of immune modulation by perfluorinated compounds and suggests that PFO2 may similarly influence gut microbiota and immune responses .

Data Tables

Study Compound Biological Effect Mechanism
PFO2Reduced CYP enzyme activityPhase I/II enzyme inhibition
PFOSEnhanced IL-22 productionAhr activation
PFOA/PFOSDefluorination observedReductive defluorination

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Perfluorooctene-2 in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for polar PFAS compounds. For non-polar derivatives, gas chromatography-mass spectrometry (GC-MS) with derivatization may be employed. Ensure calibration with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Validate methods using EPA 533 or ISO 21675 protocols for PFAS analysis .

Q. How does this compound’s stability in environmental systems compare to other perfluoroalkyl substances (PFAS)?

Methodological Answer: Stability studies should incorporate accelerated degradation tests under varying pH, UV exposure, and microbial activity. For example, advanced oxidation processes (AOPs) like UV/H₂O₂ can assess degradation kinetics. Compare half-lives with structurally similar compounds (e.g., PFOA or PFOS) using first-order kinetic models. Reference Yang et al. (2014) for degradation pathways of 6:2 fluorotelomer sulfonate as a proxy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and REACH guidelines for PFAS handling. Key steps include:

  • Use fume hoods and nitrile gloves to prevent dermal exposure.
  • Regularly test for peroxide formation (e.g., iodide-starch test strips) if stored in ether-containing solvents.
  • Dispose of waste via certified PFAS-destruction facilities to avoid environmental release .

Q. What are the primary environmental reservoirs for this compound, and how do they influence bioaccumulation studies?

Methodological Answer: Prioritize sampling water, sediment, and biota from industrial discharge zones. Use solid-phase extraction (SPE) for water samples and accelerated solvent extraction (ASE) for solids. Bioaccumulation factors (BAFs) should be calculated using lipid-normalized concentrations in aquatic organisms, referencing partitioning coefficients (log Kₒw) from EPI Suite modeling .

Q. How can researchers mitigate cross-contamination during this compound analysis?

Methodological Answer: Implement strict quality control (QC) measures:

  • Use PFAS-free consumables (e.g., PTFE-free syringes).
  • Include field blanks, lab blanks, and duplicate samples in each batch.
  • Avoid fluoropolymer-containing equipment in sample preparation workflows .

Advanced Research Questions

Q. What experimental design optimizes the study of this compound degradation pathways under redox-varying conditions?

Methodological Answer: Employ a factorial design to test variables like pH (3–10), temperature (20–60°C), and oxidant concentrations (e.g., persulfate, ozone). Use high-resolution mass spectrometry (HRMS) to identify transient intermediates. Apply multivariate analysis (e.g., PCA) to distinguish dominant degradation mechanisms (e.g., hydrolytic vs. radical-based) .

Q. How can contradictory data on this compound’s ecotoxicity across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., species sensitivity, exposure duration). Apply weight-of-evidence (WoE) frameworks to prioritize studies with robust QA/QC protocols. Validate findings via standardized OECD 210 (fish) or OECD 221 (algae) toxicity assays .

Q. What advanced computational models predict this compound’s long-range transport potential in aquatic systems?

Methodological Answer: Use fugacity-based models (e.g., BETR-Global) parameterized with physicochemical data (e.g., vapor pressure, solubility). Compare outputs to field data from Arctic or remote marine samples to validate atmospheric dispersion predictions. Incorporate Monte Carlo simulations to address uncertainty in partition coefficients .

Q. How should researchers design experiments to assess synergistic effects of this compound with co-pollutants (e.g., microplastics)?

Methodological Answer: Apply mixture toxicity models (e.g., concentration addition or independent action) in mesocosm studies. Use fluorescence tagging to track co-pollutant interactions via confocal microscopy. Statistical tools like generalized linear models (GLMs) can isolate synergistic vs. additive effects .

Q. What methodologies validate the efficacy of novel adsorbents for this compound removal from wastewater?

Methodological Answer: Conduct batch adsorption isotherm experiments using Langmuir/Freundlich models to assess capacity. Characterize adsorbents via BET surface area analysis and XPS to confirm PFAS binding mechanisms. Pilot-scale testing should mimic real-world hydraulic loading rates and regeneration cycles .

Methodological Frameworks

  • Experimental Design : Reference PICOT (Population, Intervention, Comparison, Outcome, Time) for ecotoxicology studies .
  • Data Analysis : Use R or Python for kinetic modeling (e.g., pseudo-first-order fits) and spatial mapping (e.g., QGIS for contamination hotspots) .
  • Ethical Compliance : Align with OECD guidelines and institutional review boards (IRBs) for in vivo studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorooctene-2
Reactant of Route 2
Perfluorooctene-2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.